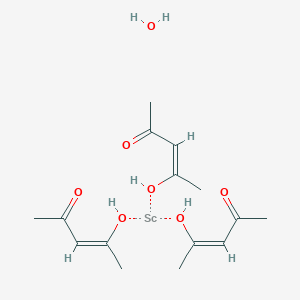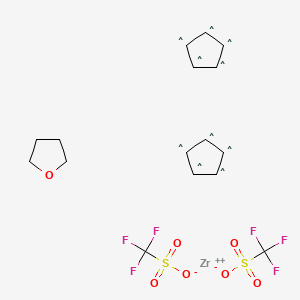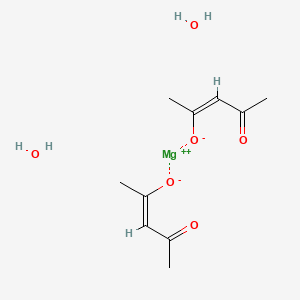
Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate, 98%
Vue d'ensemble
Description
Diethylenetriaminepentaacetic acid iron(III) disodium salt hydrate, 98%, commonly referred to as DTPA-Fe3, is an iron-based chelating agent that has been used in various research and industrial applications. It is a water-soluble compound that is used to bind and remove heavy metals from aqueous solutions and is commonly used in laboratory experiments.
Applications De Recherche Scientifique
Analytical Chemistry Applications : DTPA is used in liquid chromatography for the determination of its concentration in pulp and paper mill process and wastewater. This application helps in monitoring DTPA during pulping processes and wastewater treatment (Sillanpää, Kokkonen, & Sihvonen, 1995).
Environmental Impact and Degradation Studies : Research indicates that DTPA is persistent against biodegradation. Its photochemical half-life is below one hour in humic lake water, showing that it degrades photochemically in such environments. The study also identified several photodegradation products of Fe(III)DTPA (Metsärinne, Rantanen, Aksela, & Tuhkanen, 2004).
Industrial Safety Research : Research on the pentasodium salt of DTPA, used as an initiator in polymerization processes in the chemical industry, has been done to establish a safe environmental concentration and to understand its toxic properties (Ogudov et al., 2022).
Electrochemistry Applications : Studies on iron-DTPA systems have been conducted to understand their redox properties, which are useful in applications like redox-flow cells in power sources (Murthy & Srivastava, 1989).
Agricultural Research : DTPA has been shown to increase the uptake of certain metals by plants from soils, which has implications for correcting iron deficiency in plants (Wallace, 1972).
Sensor Development : DTPA is used in developing sensors, like the nonenzymatic iron(III) diethylenetriaminepentaacetic acid complex-based sensor for hydrogen peroxide detection (Liu et al., 2013).
Water Treatment and Environmental Research : DTPA is studied for its role in adsorption behaviors and mechanisms in water treatment processes, particularly in the removal of heavy metals from aqueous solutions (Wang, Mao, Atif, & Chen, 2020).
Propriétés
IUPAC Name |
disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+);hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O10.Fe.2Na.H2O/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;1H2/q;+3;2*+1;/p-5 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJPBTBEMHBPHZ-UHFFFAOYSA-I | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FeN3Na2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)








![Calix[8]hydroquinone](/img/structure/B6289080.png)